1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the dimethylaminophenyl group through a series of substitution reactions. The final step often involves the formation of the urea linkage under controlled conditions using reagents such as isocyanates or carbamates.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. Reaction conditions are meticulously controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea: Lacks the dimethylaminophenyl group, resulting in different chemical and biological properties.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenyl)urea: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is unique due to the presence of both the dimethylaminophenyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-21(2)14-6-3-12(4-7-14)15(22)10-19-18(23)20-13-5-8-16-17(9-13)25-11-24-16/h3-9,15,22H,10-11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXBVZEEJLFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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